molecular formula C18H21N7O B2385890 (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine CAS No. 946289-54-9

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Cat. No. B2385890
CAS RN: 946289-54-9
M. Wt: 351.414
InChI Key: LALWRWCNPGBVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined and their structures were elucidated .


Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine” is complex, with a combination of different functional groups. The compound consists of asymmetric units of C18H21N7O.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research by Ghani and Mansour (2011) focuses on the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which show potential as anticancer compounds. The study employs a variety of physico-chemical techniques to elucidate the structures of these complexes, revealing square-planar geometries around the metallic center. The complexes demonstrated activity against various cancer cell lines, comparable to cisplatin (Ghani & Mansour, 2011).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) report on the synthesis of novel 1,2,4-triazole derivatives, which were screened for antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents, some of which demonstrated good to moderate activities against tested microorganisms (Bektaş et al., 2007).

Pteridine Studies and Alkylamination of Pteridines

Research into pteridines and their derivatives, including alkylamination reactions, showcases the breadth of applications these compounds can have. Studies by Albert (1979) and Śladowska et al. (1986) explore the synthesis of various pteridin-4-ones and the introduction of alkylamino groups to pteridines, providing foundational knowledge for further applications in medicinal chemistry and beyond (Albert, 1979), (Śladowska et al., 1986).

Analgesic and Anti-Inflammatory Activity of Furochromone Pyrimidine Derivatives

A study by Abu‐Hashem and Youssef (2011) on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives reveals their promising analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of structurally diverse compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Selective and Potent 5-HT(1B/1D) Antagonists

The search for new and effective 5-HT(1B/1D) antagonists by Liao et al. (2000) showcases the importance of chemical synthesis in developing compounds with potential therapeutic applications, especially in the context of treating conditions related to serotonin regulation (Liao et al., 2000).

Mechanism of Action

Target of Action

The primary target of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is the alpha1-adrenergic receptor . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The alpha1-adrenergic receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions . The compound’s interaction with the alpha1-adrenergic receptor can lead to changes in the contraction of smooth muscles in certain areas of the body, potentially providing therapeutic benefits for conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-24-9-11-25(12-10-24)18-22-16-15(19-7-8-20-16)17(23-18)21-13-3-5-14(26-2)6-4-13/h3-8H,9-12H2,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWRWCNPGBVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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